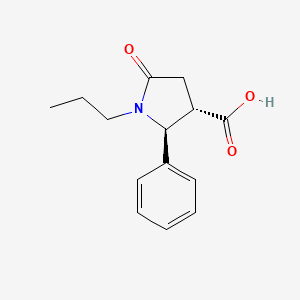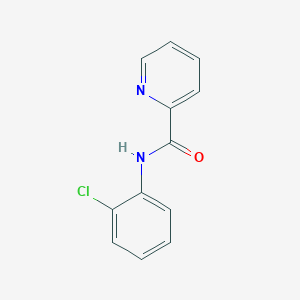
3-(cyclopentylideneamino)-4-(2,4-dimethoxyphenyl)-N-methyl-1,3-thiazol-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(cyclopentylideneamino)-4-(2,4-dimethoxyphenyl)-N-methyl-1,3-thiazol-2-imine, also known as CP-544326, is a small molecule drug that has been studied for its potential therapeutic applications in a variety of medical conditions. This compound belongs to the class of thiazole derivatives and has shown promising results in preclinical studies.
Wirkmechanismus
The exact mechanism of action of 3-(cyclopentylideneamino)-4-(2,4-dimethoxyphenyl)-N-methyl-1,3-thiazol-2-imine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of cancer and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical studies. These effects include the inhibition of cell proliferation, the induction of apoptosis, and the reduction of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(cyclopentylideneamino)-4-(2,4-dimethoxyphenyl)-N-methyl-1,3-thiazol-2-imine for lab experiments is its high potency and specificity. This compound has been shown to have a strong inhibitory effect on the target enzymes and signaling pathways, which makes it an ideal tool for studying these processes in vitro and in vivo.
However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings. Additionally, more research is needed to fully understand the safety and efficacy of this compound in humans.
Zukünftige Richtungen
There are several potential future directions for research on 3-(cyclopentylideneamino)-4-(2,4-dimethoxyphenyl)-N-methyl-1,3-thiazol-2-imine. One area of focus could be the development of new formulations or delivery methods that increase the solubility and bioavailability of this compound. Additionally, further studies are needed to fully understand the safety and efficacy of this compound in humans, and to identify potential therapeutic applications in different medical conditions. Finally, more research is needed to fully understand the mechanism of action of this compound and to identify potential new targets for drug development.
Synthesemethoden
The synthesis of 3-(cyclopentylideneamino)-4-(2,4-dimethoxyphenyl)-N-methyl-1,3-thiazol-2-imine involves a multi-step process that starts with the reaction of cyclopentanone with thiosemicarbazide to form 3-cyclopentylideneamino-1,2,4-thiadiazole. This intermediate is then reacted with 2,4-dimethoxybenzaldehyde and N-methylthiourea to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
3-(cyclopentylideneamino)-4-(2,4-dimethoxyphenyl)-N-methyl-1,3-thiazol-2-imine has been studied for its potential therapeutic applications in a variety of medical conditions, including cancer, inflammation, and neurological disorders. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation.
Eigenschaften
IUPAC Name |
3-(cyclopentylideneamino)-4-(2,4-dimethoxyphenyl)-N-methyl-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-18-17-20(19-12-6-4-5-7-12)15(11-23-17)14-9-8-13(21-2)10-16(14)22-3/h8-11H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSVLCYMJHRSMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1N(C(=CS1)C2=C(C=C(C=C2)OC)OC)N=C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-fluoro-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7646018.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-methyl-3-(4-methylphenyl)sulfonylpropanamide](/img/structure/B7646024.png)
![N-(6-imidazol-1-ylpyridin-3-yl)-3-[(2R)-oxolan-2-yl]propanamide](/img/structure/B7646035.png)
![N-(6-imidazol-1-ylpyridin-3-yl)-3-[(2S)-oxolan-2-yl]propanamide](/img/structure/B7646040.png)


![3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7646067.png)
![N-[[3-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7646078.png)

![N-[(1S)-1-(1-benzofuran-2-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7646093.png)
![[(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-(4-aminopyridin-2-yl)methanone](/img/structure/B7646096.png)
![5-(benzenesulfonyl)-1-methyl-3,4-dihydro-2H-[1,4]diazepino[2,3-b]quinoxaline](/img/structure/B7646109.png)

